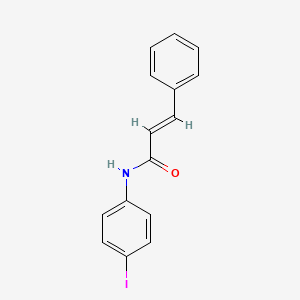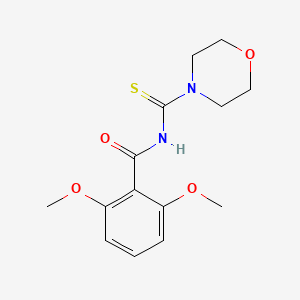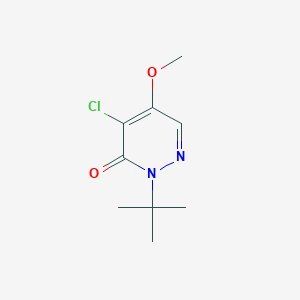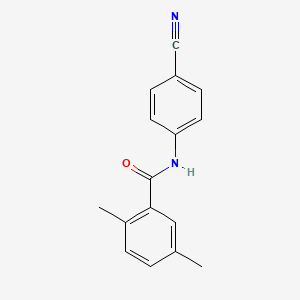
N-(4-iodophenyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-3-phenylacrylamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its ability to inhibit the activity of Rho GTPases. Rho GTPases are a family of signaling proteins that play a critical role in regulating cell morphology, migration, and adhesion. Dysregulation of Rho GTPases has been implicated in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.
科学的研究の応用
N-(4-iodophenyl)-3-phenylacrylamide has been widely used as a research tool to study the role of Rho GTPases in various cellular processes. It has been shown to inhibit the activity of several members of the Rho family, including RhoA, Rac1, and Cdc42. This inhibition has been demonstrated to have a variety of effects on cellular processes, including cell adhesion, migration, and invasion. N-(4-iodophenyl)-3-phenylacrylamide has also been used to study the role of Rho GTPases in cancer progression, as well as in the development of neurological disorders such as Alzheimer's disease.
作用機序
N-(4-iodophenyl)-3-phenylacrylamide works by binding to the switch II region of Rho GTPases, which is critical for their activation. This binding prevents the GTPases from interacting with downstream effectors, thereby inhibiting their activity. The precise mechanism by which N-(4-iodophenyl)-3-phenylacrylamide binds to Rho GTPases is still under investigation, but it is believed to involve covalent modification of a cysteine residue in the switch II region.
Biochemical and Physiological Effects
N-(4-iodophenyl)-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects on cells. Inhibition of Rho GTPases by N-(4-iodophenyl)-3-phenylacrylamide has been shown to reduce cell adhesion, migration, and invasion. It has also been demonstrated to induce apoptosis in cancer cells and to reduce the proliferation of cancer cells in vitro. In addition, N-(4-iodophenyl)-3-phenylacrylamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease, reducing the accumulation of amyloid-beta plaques and improving cognitive function.
実験室実験の利点と制限
One of the major advantages of N-(4-iodophenyl)-3-phenylacrylamide as a research tool is its specificity for Rho GTPases. This allows researchers to selectively inhibit the activity of Rho GTPases without affecting other signaling pathways. However, N-(4-iodophenyl)-3-phenylacrylamide has some limitations as well. It has been shown to have some off-target effects on other proteins, and its potency can vary depending on the cell type and experimental conditions.
将来の方向性
There are several areas of research that could benefit from further investigation of N-(4-iodophenyl)-3-phenylacrylamide. One area is the development of more potent and selective inhibitors of Rho GTPases. Another area is the study of the role of Rho GTPases in other diseases, such as cardiovascular disease and diabetes. Finally, the development of methods for delivering N-(4-iodophenyl)-3-phenylacrylamide to specific tissues or cell types could improve its therapeutic potential.
合成法
N-(4-iodophenyl)-3-phenylacrylamide can be synthesized using a multi-step process that involves the reaction of 4-iodoaniline with 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to yield N-(4-iodophenyl)-3-phenylacrylamide. The purity and yield of the final product can be improved using various purification techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
(E)-N-(4-iodophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLNYBFEPGTMFT-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide](/img/structure/B5819856.png)



![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)

![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)



![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)
